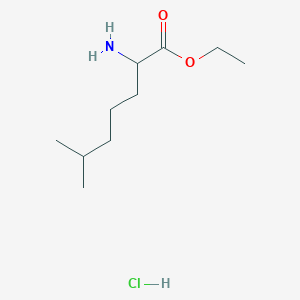

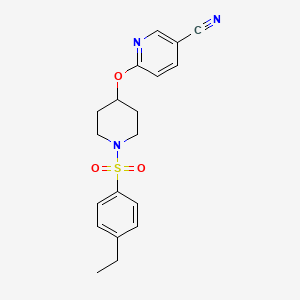

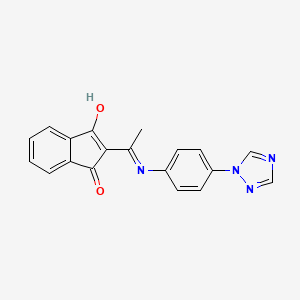

4-fluoro-N-(furan-2-ylmethyl)-2-methyl-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "4-fluoro-N-(furan-2-ylmethyl)-2-methyl-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide" is a structurally complex molecule that likely exhibits a range of biological activities due to the presence of multiple functional groups and aromatic systems. While the provided papers do not directly discuss this compound, they do provide insights into the properties and activities of related benzenesulfonamide derivatives, which can be used to infer potential characteristics of the compound .

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives often involves multi-step reactions that introduce various functional groups to the core structure. For instance, the synthesis of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides as COX-2 inhibitors involved the introduction of a fluorine atom to increase selectivity . Similarly, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides as kynurenine 3-hydroxylase inhibitors required the formation of a thiazolyl ring attached to the benzenesulfonamide core . These methods suggest that the synthesis of the compound would also require careful planning to incorporate the furan and thiophene moieties in the correct positions relative to the sulfonamide group.

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is crucial for their biological activity. The introduction of a fluorine atom has been shown to preserve COX-2 potency and increase COX1/COX-2 selectivity . The crystal structures of related compounds, such as N-(4-fluorobenzoyl)benzenesulfonamides, have been investigated to understand the intermolecular interactions and packing patterns, which are essential for predicting the behavior of these molecules in biological systems . These studies highlight the importance of analyzing the molecular structure of "4-fluoro-N-(furan-2-ylmethyl)-2-methyl-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide" to predict its biological activity and interactions.

Chemical Reactions Analysis

Benzenesulfonamide derivatives can participate in various chemical reactions due to their functional groups. The presence of a fluorine atom can influence the reactivity and selectivity of these compounds . The synthesis of benzo[b]furans and benzo[b]thiophenes via base-catalyzed cyclization of enyne derivatives indicates that the furan and thiophene rings in the compound of interest may also be involved in similar cyclization reactions . Understanding these reactions is essential for modifying the compound to enhance its biological activity or to create derivatives with specific properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives are influenced by their molecular structures. For example, the introduction of substituents such as fluorine can affect the solubility, stability, and overall reactivity of these compounds . The crystal structure analysis of related compounds provides insights into their solid-state properties, such as hydrogen bonding patterns and molecular packing, which can affect their solubility and bioavailability . These properties must be considered when developing the compound for potential therapeutic applications.

Scientific Research Applications

Furan and Thiophene Derivatives in Medicinal Chemistry

Furan and thiophene derivatives are critical in drug design, often serving as structural units in bioactive molecules. A review of the importance of these heterocycles in the medicinal chemistry of nucleobases, nucleosides, and their analogues demonstrates their utility across various therapeutic domains, including antiviral, antitumor, and antimycobacterial activities. The bioisosteric replacement of aryl substituents with heteroaryl ones, such as furan and thiophene, can significantly affect a compound's activity and selectivity, underscoring the importance of these moieties in the development of new therapeutics (Ostrowski, 2022).

Biodegradation and Environmental Impact

The biodegradation of heterocycles like thiophene is another area of interest, with implications for environmental science and pollution management. Research on the mechanism of thiophene decomposition on palladium surfaces reveals unique pathways for sulfur compounds, offering insights into how these compounds interact with metal catalysts and their potential environmental fate. Such studies are crucial for understanding the environmental impact of thiophene-containing compounds and developing strategies for their mitigation or removal from contaminated sites (Caldwell & Land, 1997).

Safety And Hazards

This involves understanding the safety measures that need to be taken while handling the compound and the hazards associated with it. It includes toxicity, flammability, environmental impact, and first aid measures.

Future Directions

This involves understanding the potential future applications and research directions for the compound. It includes potential uses in medicine, industry, or research, and areas where further research is needed.

properties

IUPAC Name |

4-fluoro-N-(furan-2-ylmethyl)-2-methyl-N-(2-thiophen-2-ylethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FNO3S2/c1-14-12-15(19)6-7-18(14)25(21,22)20(13-16-4-2-10-23-16)9-8-17-5-3-11-24-17/h2-7,10-12H,8-9,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLLHANSXNBZYKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)S(=O)(=O)N(CCC2=CC=CS2)CC3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FNO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-fluoro-N-(furan-2-ylmethyl)-2-methyl-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,4,5,7-Tetrahydrothiopyrano[3,4-c]pyrazole-3-carboxylic acid](/img/structure/B3017506.png)

![Methyl 2-[8-(3,5-dimethylpyrazolyl)-3-methyl-2,6-dioxo-7-propyl-1,3,7-trihydro purinyl]acetate](/img/structure/B3017508.png)

![N-(3-(1H-imidazol-1-yl)propyl)-3,5-dimethoxy-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B3017510.png)

![2-{[7-(3-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B3017515.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B3017521.png)